molecular formula C16H26O2 B12530043 Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- CAS No. 834900-56-0

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-

Cat. No.: B12530043
CAS No.: 834900-56-0
M. Wt: 250.38 g/mol
InChI Key: RGPCEEKSWSYKKF-UHFFFAOYSA-N
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Description

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is a synthetic organic compound with the molecular formula C16H26O2 and is identified by PubChem CID 12194814 . This compound belongs to the class of cyclic ketones, characterized by a six-carbon ring with a ketone functional group, a structure known for properties like being a colorless, oily liquid with a distinctive odor . As a trimethyl-substituted cyclohexanone derivative, its specific structure suggests potential applications in advanced organic synthesis, where it may serve as a key intermediate for constructing more complex molecules, particularly in fragrance and flavor research, given the known use of structurally similar compounds like 2,2,6-trimethylcyclohexanone in these fields . Research-grade cyclohexanone derivatives are also utilized in materials science, for instance, in the synthesis of polymers or as solvents in specialized formulations . This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet and handle the compound with appropriate precautions, as ketones can be irritants and require care to avoid inhalation or contact .

Properties

CAS No.

834900-56-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

6-(cyclohexanecarbonyl)-2,2,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C16H26O2/c1-11-9-10-16(2,3)15(18)13(11)14(17)12-7-5-4-6-8-12/h11-13H,4-10H2,1-3H3

InChI Key

RGPCEEKSWSYKKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C2CCCCC2)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution

A potential route involves introducing the cyclohexylcarbonyl group via nucleophilic substitution. This requires a leaving group at position 6 of 2,2,5-trimethylcyclohexanone, followed by reaction with cyclohexylcarbonyl chloride.

Key Steps :

  • Leaving Group Introduction : Bromination or chlorination at position 6 using radical or electrophilic methods.
  • Acyl Substitution : Reaction with cyclohexylcarbonyl chloride under basic conditions.

Challenges :

  • Regioselectivity : Achieving substitution at position 6 without disrupting existing methyl groups.
  • Steric Hindrance : The bulky cyclohexylcarbonyl group may inhibit reaction efficiency.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) could link a cyclohexylboronic acid to a halogenated cyclohexanone derivative.

Example Protocol :

  • Halogenation : Introduce a bromine or iodine at position 6 of 2,2,5-trimethylcyclohexanone.
  • Coupling : React with cyclohexylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄).

Advantages :

  • High Regioselectivity : Directed ortho/para substitution in aromatic systems (if applicable).
  • Functional Group Compatibility : Tolerates ketone groups.

Multi-Step Synthesis with Protection/Deprotection

Inspired by methods for bifunctional cyclohexanone derivatives, this route involves protecting reactive sites during substitution.

Steps :

  • Ketone Protection : Convert 2,2,5-trimethylcyclohexanone to a ketal or acetal.
  • Substitution : Introduce the cyclohexylcarbonyl group at position 6.
  • Deprotection : Regenerate the ketone.

Conditions :

  • Protection : HC(OEt)₃/concd HCl for ketal formation.
  • Deprotection : Aqueous acid (e.g., HCl) or catalytic hydrogenation.

Acylation via Grignard Reagents

A Grignard reagent (e.g., cyclohexylmagnesium bromide) could add to a carbonyl group, but regioselectivity and steric effects must be addressed.

Mechanism :

  • Enolate Formation : Deprotonate 2,2,5-trimethylcyclohexanone to form an enolate.
  • Grignard Addition : React with cyclohexylmagnesium bromide.
  • Oxidation : Convert the alcohol intermediate to a ketone.

Limitations :

  • Steric Crowding : Methyl groups at positions 2 and 5 may hinder enolate formation.

Reaction Optimization and Data

Catalyst Screening for Hydrogenation

Hydrogenation steps (e.g., in isophorone conversion) require catalyst optimization.

Catalyst Conditions Yield (%) Selectivity (%)
Pd/C 2 MPa H₂, 298 K, 1 h 99.0 >95
Ni/SiO₂ Solvent-free, 200°C 93.4 76.4

Data adapted from renewable fuel synthesis protocols.

Acylation Reaction Parameters

Hypothetical conditions for cyclohexylcarbonyl chloride substitution:

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Minimizes side reactions
Base Triethylamine Neutralizes HCl
Solvent Dichloromethane Dissolves reagents

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Flavoring Agent

Cyclohexanone derivatives are commonly used as flavoring agents due to their pleasant aroma and taste profiles. Specifically, the compound is utilized in:

  • Food Industry : It serves as a flavor enhancer in various food products, contributing to the sensory experience of flavors.
  • Beverages : Its application extends to beverages where it enhances the overall flavor profile.

Personal Care Products

The compound is also significant in the formulation of personal care products:

  • Cosmetics : It is incorporated into lotions, creams, and perfumes for its aromatic properties.
  • Oral Care Products : As a component of mouthwashes and toothpaste, it provides a refreshing taste and cooling sensation.

Case Study: Flavoring in Confectionery

A study demonstrated that incorporating cyclohexanone derivatives into confectionery significantly improved consumer acceptance due to enhanced flavor profiles. The sensory evaluation indicated a marked preference for products containing these compounds over those without them.

Pharmaceutical Applications

Cyclohexanone derivatives play a crucial role in pharmaceutical formulations:

  • Drug Development : They are involved in the synthesis of various drug compounds, enhancing their therapeutic efficacy.
  • Antimicrobial Properties : Research indicates that certain derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

In a recent study published in Food and Chemical Toxicology, cyclohexanone derivatives showed promising results against several bacterial strains. The research highlighted the potential of these compounds in developing new antimicrobial agents for pharmaceutical use.

Synthesis of Derivatives

The synthesis of cyclohexanone derivatives has been explored extensively:

  • Synthetic Pathways : Various methods have been developed for synthesizing cyclohexanone derivatives that enhance their properties for specific applications.
  • Reactivity Studies : Studies have shown that modifying the cyclohexanone structure can lead to compounds with improved sensory and therapeutic properties.

Data Table: Properties and Applications

Property/ApplicationDescription
Flavoring AgentUsed in food and beverages for enhanced flavors
Personal Care ProductsIncorporated into cosmetics and oral care items
Pharmaceutical ApplicationsInvolved in drug synthesis and antimicrobial research
SynthesisVarious synthetic pathways explored for derivatives

Mechanism of Action

The mechanism by which Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Properties
Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- C₁₆H₂₆O₂* 250.38 2,2,5-trimethyl, 6-cyclohexylcarbonyl Specialty solvent, potential pharmaceutical intermediate
3,3,5-Trimethylcyclohexanone (TMCHONE) C₉H₁₆O 140.22 3,3,5-trimethyl Solvent, flow control agent in paints/coatings
2,2,4,4-Tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione C₁₆H₂₀O₄ 276.33 2,2,4,4-tetramethyl, 6-(2-methylbutanoyl), three ketones High acidity, stabilizer in polymer chemistry
3,5-Bis(4-hydroxyphenyl)-2,4,6-trimethylcyclohexanone C₂₄H₂₈O₃ 364.48 2,4,6-trimethyl, 3,5-bis(4-hydroxyphenyl) Polar derivative with H-bonding capacity; studied for vibrational properties
2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride C₁₃H₁₆ClNO₂·HCl 302.19 Amino, 2-chlorophenyl, hydroxyl, hydrochloride salt Biologically active; enhanced water solubility

Key Comparative Insights:

Steric and Electronic Effects :

  • The cyclohexylcarbonyl group in the target compound introduces significant steric hindrance compared to simpler analogs like TMCHONE. This reduces reactivity in nucleophilic additions but enhances thermal stability.
  • Multiple ketones (e.g., in the trione derivative from ) increase polarity and acidity (pKa ~5–7), contrasting with the single ketone in the target compound.

Solubility and Polarity: TMCHONE’s compact structure (C₉H₁₆O) grants higher volatility (bp ~200°C) and miscibility with nonpolar solvents. The hydroxy phenyl substituents in ’s compound improve water solubility (logP ~2.5) via H-bonding, unlike the hydrophobic target compound.

Industrial Utility :

  • TMCHONE’s role as a solvent/leveling agent contrasts with the trione derivative’s use in polymer stabilization, highlighting how substituent diversity tailors applications.

Biological Activity

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through a review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H26O
  • Molecular Weight : 238.37 g/mol
  • IUPAC Name : Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-
  • CAS Registry Number : [not provided in the search results]

The compound features a cyclohexanone core with additional cyclohexyl and trimethyl substituents, which may influence its biological interactions.

Anti-inflammatory Properties

Research indicates that cyclohexanones can exhibit anti-inflammatory effects. A study highlighted the role of cyclohexanone derivatives in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

Cyclohexanone derivatives have shown promising antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: COX Inhibition

A study published in PubMed examined the effects of cyclohexanone derivatives on COX-2 activity. The results indicated that certain derivatives could selectively inhibit COX-2 without affecting COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various cyclohexanone derivatives, it was found that some exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to quantify the antimicrobial efficacy and suggested further exploration into their mechanisms of action .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX-2
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityPotential cytotoxic effects on cancer cells

Discussion

The biological activities of cyclohexanone derivatives suggest their potential utility in therapeutic applications. The anti-inflammatory properties may position these compounds as alternatives to traditional NSAIDs with fewer side effects. Furthermore, their antimicrobial efficacy opens avenues for developing new antibiotics amidst rising resistance.

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